3,3,6,6-Tetramethylsuberic acid
Description
Contextual Significance of Highly Branched Aliphatic Dicarboxylic Acids in Organic Chemistry
Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are fundamental building blocks in organic synthesis and polymer chemistry. longdom.orgwikipedia.org Their utility spans the creation of polyesters, polyamides, and polyols, and they serve as precursors to a variety of additives and active pharmaceutical ingredients. longdom.org Long-chain aliphatic dicarboxylic acids are particularly valued for imparting superior performance to composite materials used across numerous industries, including automotive, engineering, and chemical manufacturing. magtech.com.cn
Highly branched aliphatic dicarboxylic acids, such as those with tetramethyl substitution, represent a specialized class of monomers that introduce unique structural and physical properties to materials. The presence of gem-dimethyl groups along the carbon chain, as in the theoretical 3,3,6,6-tetramethylsuberic acid, creates significant steric hindrance. This steric congestion can profoundly influence the reactivity of the carboxylic acid groups and the properties of resulting polymers. For instance, branching can disrupt polymer chain packing, leading to lower crystallinity, increased solubility, and altered thermal properties like melting and glass transition temperatures. These characteristics are highly desirable in the formulation of specialty polymers, lubricants, and plasticizers where precise control over physical properties is paramount. researchgate.net
Historical Trajectories and Milestones in the Synthesis of Tetramethylated Dicarboxylic Acids
The synthesis of dicarboxylic acids has evolved from traditional organic reactions and biotechnological conversions to more advanced methods like olefin metathesis and functionalization of polyethylene. magtech.com.cn Historically, the preparation of sterically hindered dicarboxylic acids has presented considerable challenges to synthetic chemists. google.com Early methods often involved multi-step sequences that were low-yielding or lacked general applicability.
A significant milestone in this area was the development of new synthetic routes that could efficiently construct sterically congested carbon skeletons. While specific historical syntheses of this compound are not prominently documented in the literature, the synthesis of analogous structures with vicinal or gem-dimethyl branching has been reported. For example, a series of long-chain dicarboxylic acids with vicinal dimethyl branching were identified as major lipid components in Butyrivibrio spp. and characterized using spectroscopic methods in the late 1970s. nih.gov More contemporary synthetic strategies often employ powerful carbon-carbon bond-forming reactions and selective oxidation protocols to achieve the desired substitution patterns. The continuous development of catalytic systems, including those for dicarboxylation with carbon dioxide, offers promising avenues for the efficient synthesis of value-added dicarboxylic acids. nso-journal.org
Current Research Landscape and Foundational Gaps Pertaining to this compound
The current body of scientific literature indicates a significant knowledge gap concerning this compound. While there is extensive research on linear dicarboxylic acids like suberic acid and adipic acid, and a growing interest in branched-chain diacids, this compound remains a sparsely studied molecule. wikipedia.orgresearchgate.net This lack of focused research presents several foundational gaps:
Definitive Synthesis and Characterization: There is no widely established, high-yielding synthesis for this compound. Consequently, comprehensive characterization of its physical and spectroscopic properties is not readily available.
Physicochemical Properties: The influence of the specific 3,3,6,6-tetramethyl substitution pattern on properties such as acidity (pKa values), solubility, and crystallinity is largely unexplored.
Polymer Chemistry: The potential of this compound as a monomer in polymerization reactions has not been systematically investigated. Data on the properties of polyesters or polyamides derived from this diacid is absent from the literature.
Comparative Analysis: A thorough comparison of the properties of this compound with its linear counterpart (suberic acid) and other isomers of tetramethylsuberic acid would provide valuable insights into structure-property relationships but is currently unavailable.
This scarcity of data highlights the need for fundamental research to synthesize and characterize this compound, thereby enabling an exploration of its potential applications.
Articulated Research Objectives and Delimited Scope for Comprehensive Investigation of this compound
To address the existing knowledge gaps, a comprehensive investigation of this compound should be undertaken with the following articulated research objectives:
To Perform Thorough Physicochemical Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. Key physical properties such as melting point, solubility in various solvents, and pKa values should be determined.
To Investigate its Potential as a Polymer Monomer: The synthesized diacid should be used in polycondensation reactions with various diols and diamines to produce a range of novel polyesters and polyamides. The thermal and mechanical properties of these polymers should be thoroughly evaluated.
To Conduct a Comparative Structure-Property Analysis: The properties of this compound and its derived polymers should be systematically compared with those of suberic acid and other commercially available branched dicarboxylic acids. This will elucidate the specific contributions of the 3,3,6,6-tetramethyl substitution pattern.
The scope of this investigation will be delimited to the fundamental organic and polymer chemistry of this compound.
Data Tables
Table 1: Physical Properties of Common Linear Dicarboxylic Acids
| Common Name | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Adipic acid | Hexanedioic acid | C₆H₁₀O₄ | 146.14 | 152.1 |
| Pimelic acid | Heptanedioic acid | C₇H₁₂O₄ | 160.17 | 105-107 |
| Suberic acid | Octanedioic acid | C₈H₁₄O₄ | 174.19 | 141-144 |
| Azelaic acid | Nonanedioic acid | C₉H₁₆O₄ | 188.22 | 106.5 |
| Sebacic acid | Decanedioic acid | C₁₀H₁₈O₄ | 202.25 | 133-134.5 |
This table presents a selection of common linear dicarboxylic acids for comparative purposes.
Table 2: Investigational Framework for this compound
| Research Phase | Key Objectives | Analytical Techniques | Expected Outcomes |
| Synthesis | Develop a high-yield synthetic route | NMR, Mass Spectrometry, IR | A pure, well-characterized sample of the target molecule |
| Characterization | Determine physicochemical properties | DSC, TGA, pKa determination, X-ray crystallography | Comprehensive data on thermal stability, acidity, and solid-state structure |
| Polymerization | Synthesize novel polyesters and polyamides | GPC, DSC, TGA, Tensile testing | A library of new polymers with unique properties |
| Analysis | Compare with linear and other branched diacids | All of the above | A clear understanding of structure-property relationships |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23578-38-3 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3,3,6,6-tetramethyloctanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-11(2,7-9(13)14)5-6-12(3,4)8-10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
XCPSWBNEOGUWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(C)(C)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Contemporary Synthetic Methodologies for 3,3,6,6 Tetramethylsuberic Acid
Retrosynthetic Analysis of 3,3,6,6-Tetramethylsuberic Acid and Identification of Key Precursors
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, a symmetrical dicarboxylic acid, the most logical disconnection is at the central carbon-carbon bond, suggesting a coupling reaction of two identical four-carbon units. Each of these units would contain a quaternary carbon center and a carboxylic acid (or a precursor) functionality.
A primary disconnection strategy involves breaking the C4-C5 bond, which would lead to two molecules of a 4-carboxy-4-methylpentyl radical or an equivalent synthon. This approach highlights the central challenge: the formation of a bond between two sterically hindered tertiary carbons.
Alternatively, a disconnection of the C-C bonds adjacent to the carboxyl groups is a common retrosynthetic strategy for dicarboxylic acids. amazonaws.com However, in this case, it would lead to a more complex synthesis involving the introduction of the carboxyl groups at a later stage.
Based on this analysis, the key precursors for the synthesis of this compound are identified as derivatives of isobutyric acid or pivalic acid, which can provide the necessary gem-dimethyl substitution pattern. Another key precursor could be a molecule that already contains the eight-carbon backbone and requires subsequent functionalization to introduce the carboxylic acid groups.
Evaluation of Established Synthetic Routes to Aliphatic Dicarboxylic Acids with Quaternary Carbon Centers
The synthesis of aliphatic dicarboxylic acids featuring quaternary carbon centers presents a significant challenge in organic synthesis due to the steric hindrance associated with these structures. nih.gov Several established methods have been explored, each with its own advantages and limitations.
One common approach involves the alkylation of enolates derived from dicarboxylic acid esters. However, the introduction of two alkyl groups on the same carbon atom can be difficult due to steric hindrance, often leading to low yields or the formation of byproducts.
Another strategy is the use of the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. youtube.com This can be followed by alkylation and subsequent ring-opening to yield the desired dicarboxylic acid. However, the efficiency of this method can be dependent on the ring size being formed.
The hydroformylation of olefins bearing a directing group has also been shown to be effective in creating quaternary carbon centers. nih.gov This method allows for the introduction of a formyl group, which can then be oxidized to a carboxylic acid. The use of a directing group helps to overcome the inherent steric bias against the formation of highly substituted products. nih.gov
More recent advancements include radical-based methods. For instance, the metal-hydride atom transfer (MHAT) triggered radical addition between olefins and other precursors can lead to the formation of C(sp3)-C(sp3) bonds, including those that create quaternary centers. nih.gov
Development and Optimization of Novel Pathways for this compound Synthesis
The inherent challenges in synthesizing this compound have spurred the development of novel synthetic pathways that address issues of steric hindrance and reaction efficiency.
Strategies for Carbon-Carbon Bond Formation with Steric Considerations
The formation of the central C4-C5 bond in this compound is a sterically demanding step. To overcome this, strategies that involve the coupling of less hindered precursors followed by functional group manipulation are often employed.
One such strategy is the use of organometallic coupling reactions. For example, the coupling of two molecules of a suitable organometallic reagent derived from a four-carbon precursor can be facilitated by a transition metal catalyst.
Another approach involves the use of radical chemistry. The generation of tertiary carbon-centered radicals can be achieved under relatively mild conditions, and their subsequent dimerization can lead to the desired carbon skeleton. Photoredox catalysis has emerged as a powerful tool for such transformations.
Control of Regioselectivity and Stereochemistry in the Synthesis of this compound
For the synthesis of this compound, which is an achiral molecule, stereochemical control is not a primary concern. However, regioselectivity is crucial, particularly when introducing the carboxylic acid functionalities.
If the synthesis proceeds through a precursor that does not already contain the carboxylic acid groups, their introduction must be controlled to ensure the desired 1,8-dicarboxylic acid structure. This can be achieved by using directing groups or by employing reactions that are inherently regioselective.
Application of Catalytic and Environmentally Benign Methodologies in Synthesis
Modern synthetic chemistry places a strong emphasis on the use of catalytic and environmentally friendly methods. nih.gov For the synthesis of this compound, this can involve the use of non-toxic and abundant metals as catalysts, such as titanium. rsc.org
Chemical Transformations and Derivatization Strategies of 3,3,6,6 Tetramethylsuberic Acid
Systematic Studies on Esterification and Transesterification Reactions of 3,3,6,6-Tetramethylsuberic Acid
The conversion of the carboxylic acid groups of this compound into esters is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). organic-chemistry.orgaakash.ac.in This reaction is an equilibrium process. aakash.ac.in To favor the formation of the ester, the alcohol is typically used in large excess, or water is removed as it is formed. aakash.ac.inresearchgate.net
Given that this compound has two carboxylic acid functional groups, the reaction can yield either a mono-ester or a di-ester, depending on the stoichiometry of the alcohol used.
Mechanism of Fischer Esterification:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. organic-chemistry.orgrsc.org
Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. rsc.org
Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups. aakash.ac.in
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed. aakash.ac.in
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.
Transesterification, the process of converting one ester to another by reacting it with an alcohol, can also be employed. This reaction is also typically catalyzed by an acid or a base. For instance, the dimethyl ester of this compound could be converted to a different dialkyl ester by heating it with an excess of another alcohol in the presence of a suitable catalyst. libretexts.org Lewis acids can also catalyze transesterification by activating the carbonyl group of the ester, increasing the electrophilicity of the adjacent carbon atom. libretexts.org
Table 1: Esterification of this compound This is an interactive table. Click on the headers to sort.
| Product | Reagents | Catalyst | Key Feature |
|---|---|---|---|
| This compound monomethyl ester | This compound, Methanol (1 eq.) | H₂SO₄ (catalytic) | Selective mono-esterification |
| This compound dimethyl ester | This compound, Methanol (excess) | H₂SO₄ (catalytic) | Complete di-esterification |
Comprehensive Investigation of Amidation and Acid Halide Formation from this compound
The carboxylic acid groups of this compound can be converted into more reactive intermediates, such as acid halides, which are precursors for the synthesis of amides and other derivatives.
Acid Halide Formation: this compound can be converted to its corresponding diacyl chloride, 3,3,6,6-tetramethylsuberoyl chloride, by treatment with thionyl chloride (SOCl₂). researchgate.netwikipedia.org In this reaction, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group. wikipedia.org The chloride ion then acts as a nucleophile to yield the acid chloride. wikipedia.org Similarly, phosphorus tribromide (PBr₃) can be used to form the corresponding diacyl bromide. researchgate.net
Amidation: The resulting diacyl chloride is highly reactive and can readily undergo nucleophilic acyl substitution with ammonia, primary amines, or secondary amines to form the corresponding diamides. This is a common and efficient method for amide bond formation. For example, reacting 3,3,6,6-tetramethylsuberoyl chloride with an excess of an amine (RNH₂) would yield the N,N'-dialkyl-3,3,6,6-tetramethylsuberamide.
Direct amidation of this compound is also possible, although it often requires coupling agents to activate the carboxylic acid. Reagents like trimethylaluminium can facilitate the direct conversion of carboxylic acids to amides by bringing the carboxyl and amine groups into close proximity for reaction. nih.gov
Table 2: Amide and Acid Halide Synthesis from this compound This is an interactive table. Click on the headers to sort.
| Product | Starting Material | Reagent(s) | Reaction Type |
|---|---|---|---|
| 3,3,6,6-Tetramethylsuberoyl chloride | This compound | Thionyl chloride (SOCl₂) | Acid Halide Formation |
| 3,3,6,6-Tetramethylsuberamide | 3,3,6,6-Tetramethylsuberoyl chloride | Ammonia (NH₃) | Amidation |
| N,N'-Diethyl-3,3,6,6-tetramethylsuberamide | 3,3,6,6-Tetramethylsuberoyl chloride | Diethylamine | Amidation |
Cyclization Reactions and Formation of Cyclic Anhydrides or Imides from this compound
Intramolecular reactions of this compound can lead to the formation of cyclic structures. The formation of a cyclic anhydride (B1165640) by heating the dicarboxylic acid with a dehydrating agent (like acetic anhydride) is a plausible transformation. However, the success of such a cyclization depends on the thermodynamic stability of the resulting ring. For this compound, this would result in a nine-membered ring, which can be entropically and enthalpically challenging to form. The steric hindrance imposed by the four methyl groups might further influence the feasibility of this cyclization.
Similarly, the formation of a cyclic imide could be envisioned through the reaction of the diamide (B1670390) or the monoammonium salt of the dicarboxylic acid under thermal conditions.
While the formation of five- or six-membered rings is generally favored in cyclization reactions, the synthesis of larger rings, though more difficult, is possible under specific conditions, such as high dilution to favor intramolecular over intermolecular reactions.
Functional Group Interconversions on the this compound Carbon Skeleton
A key functional group interconversion is the reduction of the carboxylic acid groups to primary alcohols. This transformation is typically achieved in a two-step process. First, the dicarboxylic acid is converted to its more reactive diacyl chloride derivative using thionyl chloride. Subsequently, the diacyl chloride is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 3,3,6,6-tetramethyl-1,8-octanediol. Direct reduction of the carboxylic acid is also possible with powerful reducing agents but is often less efficient than the acid chloride route.
Exploration of Unique Reactivity Patterns Under Specialized Conditions (e.g., Anodic Oxidation of Related Species)
The Kolbe electrolysis is an electrochemical reaction that involves the anodic oxidation of carboxylate ions. When applied to a dicarboxylic acid like this compound, this reaction can lead to unique products via radical intermediates. organic-chemistry.org The process begins with the electrochemical decarboxylation of the carboxylate to form a radical.
Mechanism of Kolbe Electrolysis:
At the anode, the carboxylate anion is oxidized to a carboxyl radical.
This radical rapidly loses a molecule of carbon dioxide to form an alkyl radical.
The resulting diradical (from the dicarboxylic acid) can then undergo either:
Intramolecular coupling: to form a cyclic alkane.
Intermolecular dimerization: to form longer-chain polymers. organic-chemistry.org
Elimination: to form an alkene. nih.gov
For this compound, the diradical intermediate could potentially cyclize to form 1,1,4,4-tetramethylcyclohexane. Alternatively, intermolecular reactions could lead to polymeric materials. The specific outcome would be highly dependent on the reaction conditions, such as current density, solvent, and electrode material. researchgate.net This electrochemical method represents a distinct pathway for transforming the carbon skeleton of the acid, differing significantly from standard solution-phase reactions.
Mechanistic Organic Chemistry and Reaction Pathway Elucidation for 3,3,6,6 Tetramethylsuberic Acid
Detailed Investigations into Reaction Mechanisms of 3,3,6,6-Tetramethylsuberic Acid under Diverse Conditions
Analysis of Rearrangement Reactions and Group Migration Phenomena Associated with this compound Transformations (e.g., Methyl Group Migration)
The potential for rearrangement reactions, such as methyl group migration, in transformations involving this compound is an intriguing but uninvestigated topic. In principle, under conditions that could generate a carbocationic intermediate, a 1,2-methyl shift could be envisioned. However, no literature documenting such a rearrangement for this specific molecule has been found. The stability of the tertiary carbocation that would be formed upon a hypothetical methyl migration suggests that such a process might be feasible under forcing conditions, but this remains speculative without experimental evidence.
Application of Isotopic Labeling Studies for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), chemists can trace the fate of atoms throughout a reaction, providing definitive evidence for proposed pathways. In the context of this compound, isotopic labeling could be employed to:
Confirm the mechanism of decarboxylation.
Trace the movement of the carbonyl oxygen during esterification or hydrolysis.
Investigate the possibility of skeletal rearrangements.
However, no such isotopic labeling studies have been reported for this compound.
Application of 3,3,6,6 Tetramethylsuberic Acid in Advanced Materials Research
Polycondensation Reactions of 3,3,6,6-Tetramethylsuberic Acid in Polyamide and Polyester Synthesis
Polycondensation is a standard method for synthesizing polyamides and polyesters, involving the reaction of a dicarboxylic acid with a diamine or a diol, respectively. essentialchemicalindustry.orgnih.gov The reaction typically proceeds at elevated temperatures, often with the use of a catalyst, to facilitate the removal of a small molecule byproduct, such as water. libretexts.org
In the theoretical polycondensation of this compound with a generic diamine (H₂N-R-NH₂) to form a polyamide, or with a generic diol (HO-R'-OH) to form a polyester, the resulting polymer chains would incorporate the tetramethyl-substituted suberic acid moiety. The general reactions can be depicted as follows:
Polyamide Synthesis: n HOOC-(CH₂)₂-C(CH₃)₂-(CH₂)₂-C(CH₃)₂-COOH + n H₂N-R-NH₂ → [-OC-(CH₂)₂-C(CH₃)₂-(CH₂)₂-C(CH₃)₂-CO-NH-R-NH-]n + 2n H₂O
Polyester Synthesis: n HOOC-(CH₂)₂-C(CH₃)₂-(CH₂)₂-C(CH₃)₂-COOH + n HO-R'-OH → [-OC-(CH₂)₂-C(CH₃)₂-(CH₂)₂-C(CH₃)₂-CO-O-R'-O-]n + 2n H₂O
Despite the straightforward nature of these theoretical reactions, no specific examples or detailed experimental conditions for the polycondensation of this compound have been documented in the searched scientific literature.
Design and Development of Novel Polymeric Architectures Incorporating this compound Moieties
The incorporation of monomers with unique structural features is a key strategy in designing novel polymeric architectures. The four methyl groups on the suberic acid backbone would be expected to introduce significant steric bulk. This could lead to polymers with altered chain packing, solubility, and thermal properties compared to polymers derived from unsubstituted suberic acid or other linear aliphatic diacids.
Potential polymeric architectures could include:
Linear homopolymers: Synthesized from this compound and a single type of diamine or diol.
Copolymers: Incorporating this compound along with other dicarboxylic acids to tailor properties.
Branched or hyperbranched polymers: If multifunctional co-monomers are used in the polymerization.
However, the scientific literature lacks reports on the actual design, synthesis, and characterization of such polymeric architectures based on this compound.
Influence of Steric Hindrance from 3,3,6,6-Tetramethyl Substitution on Polymerization Kinetics and Chain Conformation
The bulky tetramethyl groups in this compound are anticipated to exert significant steric hindrance. This steric hindrance would likely have a profound impact on several aspects of polymerization and polymer properties:
Polymerization Kinetics: The steric bulk around the carboxylic acid functional groups could hinder the approach of the co-monomer (diamine or diol), potentially slowing down the rate of polycondensation compared to less substituted diacids. This might necessitate more rigorous reaction conditions, such as higher temperatures or more effective catalysts, to achieve high molecular weight polymers.
Chain Conformation: The presence of the methyl groups would restrict the rotational freedom of the polymer backbone. This would lead to a more rigid and less flexible chain conformation. Such rigidity often results in a higher glass transition temperature (Tg) and altered mechanical properties.
While these effects are well-established principles in polymer science, specific studies quantifying the influence of the 3,3,6,6-tetramethyl substitution on polymerization kinetics and chain conformation are not available.
Methodologies for Probing Microstructure and Morphology in Polymers Derived from this compound (e.g., SAXS Profiles)
A variety of analytical techniques are employed to characterize the microstructure and morphology of polymers. For hypothetical polymers derived from this compound, the following methods would be crucial:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide or ester linkages).
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution.
Small-Angle X-ray Scattering (SAXS): To investigate the nanoscale morphology, including the arrangement of crystalline and amorphous domains. scispace.commdpi.comnih.gov SAXS provides information on the long period in semicrystalline polymers, which relates to the thickness of the crystalline and amorphous layers. ou.edu
Although these are standard techniques for polymer characterization, no published data, including SAXS profiles, for polymers containing this compound units could be located.
Synthesis and Characterization of Copolyamide and Copolyester Systems Utilizing this compound
Copolymerization is a versatile method to tailor the properties of polymers by combining two or more different monomers. nih.govresearchgate.netresearchgate.net In the context of this compound, it could be copolymerized with other dicarboxylic acids, such as adipic acid or terephthalic acid, to create copolyamides or copolyesters with a unique balance of properties. nih.govgoogle.com
For instance, a copolyester of this compound, terephthalic acid, and a diol could potentially combine the rigidity imparted by the tetramethyl groups and the aromatic ring with some degree of flexibility, depending on the diol and the comonomer ratio.
The synthesis would likely follow standard melt or solution polycondensation procedures. The characterization of such copolymers would involve the techniques mentioned in the previous section to determine their composition, thermal properties, and molecular weight. However, the scientific literature does not provide any specific examples of the synthesis or characterization of copolyamide or copolyester systems based on this compound.
Advanced Spectroscopic and Analytical Methodologies for 3,3,6,6 Tetramethylsuberic Acid Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 1H, 13C, and 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of 3,3,6,6-tetramethylsuberic acid is predicted to be relatively simple due to the molecule's symmetry. Three distinct signals are expected:
A sharp singlet for the twelve equivalent protons of the four methyl groups.
A singlet for the four equivalent methylene (B1212753) protons at the C4 and C5 positions.
A singlet for the four equivalent methylene protons at the C2 and C7 positions, adjacent to the carboxylic acid groups.
A broad singlet for the two carboxylic acid protons, which may exchange with residual water in the solvent, affecting its chemical shift and appearance.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated:
A signal in the downfield region (typically 175-185 ppm) corresponding to the two equivalent carbonyl carbons of the carboxylic acid groups. libretexts.org
A signal for the two equivalent quaternary carbons (C3 and C6) to which the methyl groups are attached.
A signal for the two equivalent central methylene carbons (C4 and C5).
A signal for the two equivalent methylene carbons (C2 and C7) adjacent to the carbonyl groups.
A signal in the upfield region for the four equivalent methyl carbons.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments made from 1D spectra.
COSY would show correlations between adjacent methylene protons (C2-H with C4-H is not expected due to the intervening quaternary carbon, but C4-H with C5-H would confirm their adjacency).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for analogous functional groups.
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C1, C8 | Carbonyl | - | 175-185 |
| C2, C7 | Methylene (CH₂) | ~2.2 | ~40-45 |
| C3, C6 | Quaternary | - | ~35-40 |
| C4, C5 | Methylene (CH₂) | ~1.4 | ~25-30 |
| -CH₃ | Methyl (CH₃) | ~1.1 | ~20-25 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound (molecular formula C₁₂H₂₂O₄), the exact monoisotopic mass can be calculated. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an experimental m/z value that matches the theoretical value to within a few parts per million (ppm).
Commonly observed ions in ESI-HRMS would include:
Negative Ion Mode: [M-H]⁻, the deprotonated molecule, is often the most abundant ion for carboxylic acids.
Positive Ion Mode: [M+H]⁺ (protonated molecule) and [M+Na]⁺ (sodium adduct) are frequently observed.
Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of a selected parent ion. The resulting fragmentation pattern, showing characteristic losses such as water (H₂O) and carbon dioxide (CO₂), would provide further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared light or the inelastic scattering of laser light (Raman) provides a characteristic spectrum that acts as a molecular fingerprint, allowing for the identification of specific functional groups.
For this compound, the spectra would be dominated by vibrations of the carboxylic acid and alkyl groups:
O-H Stretching: A very broad and strong absorption band is expected in the IR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.
C-H Stretching: Sharp bands from the methyl and methylene groups would appear just below 3000 cm⁻¹ in both IR and Raman spectra.
C=O Stretching: A very strong, sharp band in the IR spectrum around 1700-1720 cm⁻¹ is the most prominent feature of a saturated carboxylic acid dimer. spectroscopyonline.com This vibration also gives rise to a strong band in the Raman spectrum. ias.ac.inacs.org
C-O Stretching and O-H Bending: A complex series of bands in the 1450-1200 cm⁻¹ region results from C-O stretching and O-H in-plane bending modes, which are often coupled.
CH₂ and CH₃ Bending: Vibrations corresponding to the bending (scissoring, wagging, twisting) of the methylene and methyl groups appear in the 1470-1360 cm⁻¹ range.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H stretch (H-bonded) | Carboxylic Acid | 2500-3300 | Strong, Broad | Weak |
| C-H stretch | Alkyl (CH₃, CH₂) | 2850-2980 | Strong | Strong |
| C=O stretch (dimer) | Carboxylic Acid | 1700-1720 | Very Strong | Strong |
| C-H bend | Alkyl (CH₃, CH₂) | 1360-1470 | Medium | Medium |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS, TLC)
Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for analyzing non-volatile compounds like this compound. nih.govhplc.eu A reversed-phase method, using a C18 column with a mobile phase of acidified water and an organic solvent like acetonitrile, would be suitable. nih.govresearchgate.net Detection could be achieved by UV-Vis spectroscopy at a low wavelength (around 210 nm) or by coupling the HPLC to a mass spectrometer (LC-MS) for greater sensitivity and specificity. The appearance of a single, sharp peak in the chromatogram is a strong indicator of high purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility, this compound cannot be analyzed directly by GC-MS. However, after chemical derivatization to a more volatile form, such as a methyl or trimethylsilyl (TMS) ester, GC-MS becomes a powerful tool for purity analysis. mdpi.comnih.gov The derivatized sample is injected into the gas chromatograph, where it is separated from any impurities before entering the mass spectrometer for identification.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a synthesis or to perform a quick purity check. A sample of the compound is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid). The position of the spot after development, identified by a visualization agent, provides a qualitative assessment of purity.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
For this compound, a successful analysis would require the growth of a suitable, high-quality single crystal. The resulting data would confirm the molecular connectivity and provide detailed insight into its solid-state conformation, including the torsion angles along the aliphatic backbone. Furthermore, it would reveal the nature of intermolecular interactions, which for dicarboxylic acids typically involves the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two separate molecules. rsc.org This analysis provides the ultimate proof of the molecular structure.
Computational and Theoretical Investigations of 3,3,6,6 Tetramethylsuberic Acid
Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3,3,6,6-tetramethylsuberic acid. These calculations would provide insights into bond lengths, bond angles, and the distribution of electron density across the molecule. The molecular electrostatic potential (MEP) surface, for instance, can be calculated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. mdpi.com
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical components of the electronic structure. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. acs.org For this compound, the HOMO would likely be localized around the carboxylic acid groups, while the LUMO would also be associated with these functional groups, indicating their primary role in potential chemical reactions.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely from the carboxylic acid groups. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, also centered on the carboxylic acid groups. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability due to the large energy gap. |
| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule, arising from the two carboxylic acid groups. |
Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.
Conformational Analysis and Potential Energy Surface Exploration via Molecular Mechanics and Molecular Dynamics Simulations
The flexible eight-carbon backbone of this compound allows for a multitude of possible conformations. The presence of gem-dimethyl groups at the 3 and 6 positions, however, introduces significant steric hindrance that restricts the rotational freedom of the carbon chain. acs.orgresearchgate.net This phenomenon, often referred to as the Thorpe-Ingold effect, can favor specific folded or extended conformations. nih.gov
Conformational analysis would typically begin with molecular mechanics (MM) methods to rapidly explore the potential energy surface and identify low-energy conformers. Subsequently, more accurate quantum mechanical methods, such as DFT, would be used to optimize the geometries and determine the relative energies of these conformers. Ab initio molecular dynamics (AIMD) simulations can provide a more comprehensive understanding by exploring the conformational landscape in different phases, accounting for intermolecular interactions that can stabilize certain conformers. nih.gov Such simulations are essential for understanding how the molecule behaves in solution or in the solid state. nih.gov
Molecular dynamics (MD) simulations, using a polarizable force field developed from quantum chemistry data, could further elucidate the dynamic behavior of the molecule over time, including the flexibility of the carbon chain and the orientation of the carboxylic acid groups. nih.gov
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation. aminer.org For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be of particular interest.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. acs.orgnih.govnyu.eduacs.org The calculated chemical shifts for the methyl protons and carbons, as well as for the carbons in the main chain and the carboxylic acid groups, would be highly sensitive to the molecule's conformation.
Vibrational frequencies from IR spectroscopy can also be computed. The characteristic C=O stretching frequency of the carboxylic acid groups, as well as the C-H stretching and bending modes of the methyl and methylene (B1212753) groups, could be calculated and compared to experimental spectra. Discrepancies between calculated and experimental spectra can often provide deeper insights into the molecular structure and environment.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | ~178 ppm | ~177 ppm |
| ¹³C NMR (C(CH₃)₂) | ~45 ppm | ~44 ppm |
| ¹H NMR (-CH₃) | ~1.2 ppm | ~1.1 ppm |
| IR (C=O stretch) | ~1710 cm⁻¹ | ~1705 cm⁻¹ |
Note: These values are hypothetical and for illustrative purposes.
Development of Theoretical Models for Steric and Electronic Effects Exerted by Tetramethyl Substituents
Electronically, methyl groups are weakly electron-donating. While this effect is generally modest, the cumulative effect of four methyl groups could slightly influence the acidity of the carboxylic acid groups. Computational models can be used to predict the pKa values of the two acidic protons. rsc.orgmrupp.infordd.edu.iqmdpi.com The first and second pKa values would be influenced by both the electronic effects of the substituents and the electrostatic interactions between the two carboxylate groups in the dianionic form. mdpi.com
Computational Predictions of Reactivity, Selectivity, and Reaction Pathways
Computational methods can be employed to predict the reactivity of this compound in various chemical reactions. For instance, the activation energies for reactions such as esterification, amidation, or polymerization can be calculated to predict reaction rates and feasibility. acs.org
In reactions involving the two carboxylic acid groups, computational models can predict the selectivity. For example, in a reaction with a limited amount of a reagent, it would be possible to determine if the first and second carboxylic acid groups react at different rates. This would be influenced by the electronic environment of each group and the steric hindrance posed by the rest of the molecule.
Transition state theory combined with quantum chemical calculations can be used to map out entire reaction pathways, identifying transition states and intermediates. pku.edu.cn This would provide a detailed mechanistic understanding of how this compound participates in chemical transformations. For example, the mechanism of thermal decomposition or the formation of cyclic anhydrides could be investigated.
Future Research Directions and Unaddressed Academic Questions Concerning 3,3,6,6 Tetramethylsuberic Acid
Integration of 3,3,6,6-Tetramethylsuberic Acid into Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, offering enhanced control over reaction parameters, improved safety, and scalability, are revolutionizing chemical synthesis. acs.orggoflow.at The integration of this compound into such systems is a logical next step for exploring its reactivity and synthetic utility. Continuous-flow processes could enable the efficient and controlled synthesis of its derivatives, such as esters and amides, which are currently underexplored. researchgate.netresearchgate.net Automated synthesis platforms, which allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries, could be employed to systematically investigate the reactivity of the sterically hindered carboxylic acid groups of this compound with a diverse range of reagents. researchgate.netresearchgate.net This approach would accelerate the discovery of new derivatives with potentially valuable properties.
Exploration of Supramolecular Chemistry and Self-Assembly Architectures Utilizing this compound
The rigid, yet flexible, nature of the this compound backbone, with its two carboxylic acid functionalities, presents an intriguing scaffold for the construction of novel supramolecular assemblies. The gem-dimethyl groups introduce significant steric hindrance, which could direct the formation of unique and predictable self-assembly patterns through hydrogen bonding and other non-covalent interactions. nih.gov Research in this area could explore the formation of coordination polymers and metal-organic frameworks (MOFs) by reacting this compound with various metal ions. The influence of the tetramethyl substitution on the resulting network structures, compared to linear dicarboxylic acids, would be a key area of investigation. researchgate.net Such materials could exhibit interesting properties for applications in gas storage, separation, or catalysis.
Potential Contributions of this compound in Emerging Fields of Chemical Science (e.g., sustainable chemistry, catalysis)
The pursuit of sustainable chemical processes is a major driver of contemporary research. While the production of dicarboxylic acids from renewable feedstocks is an active area of research, the potential of this compound in green chemistry remains to be explored. nih.govwur.nl Its derivatives could be investigated as bio-based plasticizers or as monomers for the synthesis of novel, potentially biodegradable polyesters or polyamides.
In the realm of catalysis, the sterically demanding nature of this compound could be harnessed to design unique ligands for transition metal catalysts. The gem-dimethyl groups could influence the coordination environment of the metal center, potentially leading to enhanced selectivity or catalytic activity in various organic transformations. nih.gov The dicarboxylic acid functionality allows for the synthesis of bidentate ligands, which are widely used in catalysis.
Development of Advanced Analytical Techniques Tailored for this compound and its Derivatives
While standard analytical techniques can be used to characterize this compound, the development of tailored analytical methods would be beneficial for its future study. For instance, advanced chromatographic techniques could be optimized for the separation and quantification of this compound and its derivatives in complex matrices. nih.govacs.org The development of specific derivatization methods could enhance its detection by techniques such as gas chromatography-mass spectrometry (GC-MS). jmb.or.kr Furthermore, the application of solid-state NMR and X-ray crystallography would be crucial for elucidating the three-dimensional structures of its self-assembled architectures and coordination complexes.
Interdisciplinary Research Opportunities with Adjacent Scientific Domains
The unique structural features of this compound open up possibilities for interdisciplinary research. In materials science, its incorporation into polymers could lead to materials with novel thermal or mechanical properties. The gem-dimethyl groups might act as "molecular ball bearings," influencing chain packing and mobility. ucla.edu In medicinal chemistry, although no biological activity has been reported, its derivatives could be synthesized and screened for potential therapeutic applications, leveraging the principles of rational drug design. acs.org The rigid backbone could serve as a scaffold for presenting pharmacophoric groups in a well-defined spatial arrangement. Furthermore, its potential role in metabolic studies, similar to other dicarboxylic acids, could be an interesting avenue for biochemical investigation. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,3,6,6-Tetramethylsuberic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using dimedone (5,5-dimethyl-1,3-cyclohexanedione) and aryl aldehydes under acidic or heterogeneous catalysis. For example, immobilized copper-layered nickel ferrite on acid-activated montmorillonite has been used as a catalyst to achieve high yields (~85–92%) at 90°C. Key parameters include molar ratios of reactants, catalyst loading (10–15 mg), and solvent choice (e.g., ethanol or water). Reaction progress can be monitored via TLC or FTIR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound derivatives?
- Methodological Answer :
- FTIR : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and methyl group vibrations (2850–2960 cm⁻¹). Assignments are validated using potential energy distribution (PED) analysis .
- NMR : ¹H and ¹³C spectra reveal proton environments and carbon frameworks. For example, methyl groups typically appear as singlets at δ ~1.1 ppm (¹H) and δ ~25–30 ppm (¹³C) .
- X-ray crystallography : Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 24.1384 Å, b = 10.0371 Å) provide precise bond lengths and angles. Data collection via Bruker APEXII diffractometers with Mo-Kα radiation is standard .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While specific SDS data for this compound is limited, general precautions for structurally similar diketones include:
- Use of PPE (gloves, goggles, lab coats).
- Avoidance of inhalation/ingestion; work in a fume hood.
- Storage in airtight containers away from oxidizers.
- Disposal via approved hazardous waste channels .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and vibrational properties of this compound derivatives?
- Methodological Answer : The B3LYP/6-311++G(d,p) functional is recommended for calculating molecular geometries, frontier orbitals (HOMO-LUMO gaps), and vibrational spectra. This hybrid functional balances accuracy and computational cost, achieving <2.4 kcal/mol deviation in thermochemical data. Solvent effects (e.g., polarizable continuum models) improve agreement with experimental UV-Vis and NMR spectra .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?
- Methodological Answer :
- Benchmarking : Compare multiple DFT functionals (e.g., M06-2X, ωB97XD) to identify systematic errors.
- Solvent Correction : Apply implicit/explicit solvent models to computational setups.
- Kinetic Studies : Use time-resolved spectroscopy to validate reaction pathways predicted by transition-state theory .
Q. How do substituents on the this compound core influence its biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) at the para-position enhance binding affinity to biological targets (e.g., Leishmania protein 5KLH, docking score: −8.5 kcal/mol). SAR studies suggest that lipophilic substituents improve membrane permeability, while polar groups modulate solubility. In vitro assays (e.g., MIC values) validate predictions .
Q. What crystallographic parameters are critical for resolving the structure of this compound derivatives?
- Methodological Answer : Key parameters include:
- Resolution : ≤0.8 Å for unambiguous assignment of methyl group orientations.
- Temperature : Data collected at 100 K minimizes thermal motion artifacts.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen atom placement. Example: β = 105.846° for monoclinic systems .
Methodological Tables
Table 1 : DFT Computational Parameters for this compound Derivatives
| Functional | Basis Set | HOMO-LUMO Gap (eV) | Avg. Deviation (Exp. vs. Calc.) |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | 4.2–4.5 | ±2.4 kcal/mol |
| M06-2X | 6-31+G(d) | 4.0–4.3 | ±3.1 kcal/mol |
| ωB97XD | def2-TZVP | 4.1–4.4 | ±2.8 kcal/mol |
| Source: Adapted from |
Table 2 : Synthetic Yields Under Different Catalytic Conditions
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Cu-NiFe₂O₄/montmorillonite | 90 | 92 | 2.5 |
| H₂SO₄ (homogeneous) | 80 | 85 | 4.0 |
| Zeolite-supported Fe³⁺ | 100 | 78 | 3.0 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
